molecular formula C10H11NO3 B1666652 3-(Ethylcarbamoyl)benzoic acid CAS No. 126926-33-8

3-(Ethylcarbamoyl)benzoic acid

Cat. No. B1666652
M. Wt: 193.2 g/mol
InChI Key: KLAYVYFJJVHZEM-UHFFFAOYSA-N
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Description

3-(Ethylcarbamoyl)benzoic acid is a chemical compound with the CAS number 126926-33-8 . It has a molecular weight of 193.2 and its IUPAC name is 3-[(ethylamino)carbonyl]benzoic acid . It is in powder form .


Molecular Structure Analysis

The molecular formula of 3-(Ethylcarbamoyl)benzoic acid is C10H11NO3 . The InChI code is 1S/C10H11NO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) . The compound has a density of 1.2±0.1 g/cm3 .


Physical And Chemical Properties Analysis

3-(Ethylcarbamoyl)benzoic acid has a melting point of 227-230°C . It has a density of 1.2±0.1 g/cm3 and a boiling point of 411.1±28.0 °C at 760 mmHg . The compound has a molar refractivity of 51.4±0.3 cm3 and a molar volume of 158.8±3.0 cm3 .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • 3-(Ethylcarbamoyl)benzoic acid, similar to other benzoic acid derivatives, is noted for its potential in antibacterial and antifungal applications. These compounds are often utilized as preservatives in various products due to their antimicrobial properties (del Olmo, Calzada, & Nuñez, 2017).

Biosynthesis in Natural Products

  • It plays a role in the biosynthesis of a variety of natural products. For example, 3,5-AHBA, a related compound, is a precursor for a large group of natural products including naphthalenic and benzenic ansamycins and mitomycins (Kang, Shen, & Bai, 2012).

Environmental Applications

  • In the environmental sector, compounds like 3-(Ethylcarbamoyl)benzoic acid show potential in the removal of pollutants from wastewater. They can interact with heavy metals in water, aiding in their removal and purification (Martinez-Quiroz et al., 2017).

Industrial Applications

  • These compounds are also significant in industrial applications. For example, they are used in the extraction of lanthanide ions, which are vital in various technological processes (Safarbali, Yaftian, & Zamani, 2016).

Pharmaceutical Applications

  • In pharmaceutical research, benzoic acid derivatives are model compounds for drug substances. They play a crucial role in designing processes that require understanding of thermodynamic phase behavior and stability of pharmaceutical compounds (Reschke et al., 2016).

Safety And Hazards

The safety information for 3-(Ethylcarbamoyl)benzoic acid indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(ethylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAYVYFJJVHZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155336
Record name Benzoic acid, 3-((ethylamino)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylcarbamoyl)benzoic acid

CAS RN

126926-33-8
Record name Benzoic acid, 3-((ethylamino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-((ethylamino)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethylcarbamoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JR Suarez Lopez, BN Cortez Chronister… - ISEE Conference …, 2021 - ehp.niehs.nih.gov
BACKGROUND AND AIM: Herbicides are the most used class of pesticides worldwide, and insect repellents are widely used in most countries worldwide. Yet, there is a dearth of …
Number of citations: 0 ehp.niehs.nih.gov
BNC Chronister, K Yang, AR Yang, T Lin… - Environmental …, 2023 - ehp.niehs.nih.gov
Background: Herbicides are the most used class of pesticides worldwide, and insect repellents are widely used globally. Yet, there is a dearth of studies characterizing the associations …
Number of citations: 10 ehp.niehs.nih.gov
ZM Haleem, S Yadav, ML Cushion… - The American Journal …, 2020 - ncbi.nlm.nih.gov
N, N-diethyl-meta-toluamide (DEET) is one of the most commonly used insect repellants in the United States, yet the existing literature regarding DEET’s potential deleterious impact on …
Number of citations: 13 www.ncbi.nlm.nih.gov
JS Disch, G Evindar, CH Chiu, CA Blum… - Journal of medicinal …, 2013 - ACS Publications
The sirtuins SIRT1, SIRT2, and SIRT3 are NAD + dependent deacetylases that are considered potential targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders…
Number of citations: 199 pubs.acs.org
C Schmuck, U Machon - Chemistry–A European Journal, 2005 - Wiley Online Library
A series of guanidiniocarbonylpyridine receptors has been synthesized, and these compounds bind amino acids (carboxylate forms) in aqueous DMSO with association constants …
CF Wise, SC Hammel, NJ Herkert… - … science & technology, 2021 - ACS Publications
Pesticides are used extensively in residential settings for lawn maintenance and in homes to control household pests including application directly on pets to deter fleas and ticks. …
Number of citations: 15 pubs.acs.org
R Jagani, D Pulivarthi, D Patel, RJ Wright… - Analytical and …, 2022 - Springer
Epidemiological studies often call for analytical methods that use a small biospecimen volume to quantify trace level exposures to environmental chemical mixtures. Currently, as many …
Number of citations: 4 link.springer.com

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